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Executive Summary
SNT-5505, also known as amsulostat (formerly PXS-5505), is an orally bioavailable, first-in-

class, small molecule inhibitor of the lysyl oxidase (LOX) family of enzymes. Developed by

Syntara Limited, SNT-5505 is currently under investigation for the treatment of myelofibrosis

and other fibrotic and cancerous conditions. This technical guide provides a comprehensive

overview of the mechanism of action of SNT-5505, supported by preclinical and clinical data. It

is intended for researchers, scientists, and drug development professionals seeking a detailed

understanding of this novel therapeutic agent.

Core Mechanism of Action: Pan-Lysyl Oxidase
Inhibition
SNT-5505 exerts its therapeutic effect by inhibiting the enzymatic activity of the lysyl oxidase

(LOX) family, which includes LOX and four LOX-like proteins (LOXL1-4). These copper-

dependent amine oxidases are critical for the cross-linking of collagen and elastin, the primary

structural components of the extracellular matrix (ECM).[1][2][3][4] In pathological conditions
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such as myelofibrosis, the upregulation of LOX enzymes leads to excessive ECM deposition

and tissue stiffening, driving disease progression.[5]

By inhibiting the entire LOX family, SNT-5505 effectively blocks the maturation and stabilization

of collagen and elastin fibers.[3][6] This disruption of the fibrotic process is the cornerstone of

its therapeutic potential, aiming to halt or even reverse the pathological accumulation of scar

tissue in the bone marrow and other organs.[7]

The proposed mechanism involves SNT-5505 binding to the enzymatic pocket of the lysyl

oxidases, thereby preventing the oxidative deamination of lysine residues in tropocollagen and

tropoelastin. This, in turn, inhibits the formation of covalent cross-links that are essential for the

structural integrity of the fibrotic matrix.[8]
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Figure 1: SNT-5505 Mechanism of Action.

Preclinical Evidence
The anti-fibrotic and anti-cancer activity of SNT-5505 has been demonstrated in a range of

preclinical models.

In Vitro and In Vivo Models of Fibrosis
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In various rodent models of systemic sclerosis, SNT-5505 demonstrated potent anti-fibrotic

efficacy. Oral administration of SNT-5505 inhibited LOX activity in the skin and LOXL2 activity

in the lungs.[1][9] This resulted in a reduction of dermal thickness and α-smooth muscle actin in

a skin fibrosis model, and a normalization of collagen and elastin cross-linking in a bleomycin-

induced lung fibrosis model.[1][9] The drug also showed efficacy in models of heart, kidney,

and liver fibrosis.[1][9]

Myelofibrosis Models
In mouse models of primary myelofibrosis, pan-LOX inhibitors, including precursors to SNT-

5505, significantly decreased bone marrow fibrotic burden and megakaryocyte numbers.[10]

These studies provided the foundational evidence for the clinical development of SNT-5505 in

myelofibrosis.

Cancer Models
Preclinical studies in pancreatic ductal adenocarcinoma (PDAC) mouse models showed that

SNT-5505, in combination with chemotherapy, increased survival by 35% and reduced

metastasis to the liver by 45% compared to chemotherapy alone.[11] The proposed

mechanism is the reduction of tumor fibrosis, which "normalizes" the tumor microenvironment,

allowing for better penetration and efficacy of chemotherapeutic agents.[11] Similar anti-stromal

effects have been observed in models of cholangiocarcinoma.[2]

Table 1: Summary of Preclinical Efficacy of SNT-5505

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.mdpi.com/1422-0067/23/10/5533
https://pubmed.ncbi.nlm.nih.gov/35628342/
https://www.mdpi.com/1422-0067/23/10/5533
https://pubmed.ncbi.nlm.nih.gov/35628342/
https://www.mdpi.com/1422-0067/23/10/5533
https://pubmed.ncbi.nlm.nih.gov/35628342/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7503219/
https://biotechdispatch.com.au/news/pharmaxis-announces-the-publication-of-positive-preclinical-data
https://biotechdispatch.com.au/news/pharmaxis-announces-the-publication-of-positive-preclinical-data
https://pmc.ncbi.nlm.nih.gov/articles/PMC11299993/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618119?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Model System Key Findings Reference

Rodent Models of Systemic

Sclerosis

Reduced dermal thickness, α-

smooth muscle actin, and

pulmonary fibrosis. Normalized

collagen/elastin cross-linking.

[1][9]

Mouse Models of Primary

Myelofibrosis

Decreased bone marrow

fibrotic burden and

megakaryocyte numbers.

[10]

Pancreatic Ductal

Adenocarcinoma Mouse

Models

Increased survival by 35% and

reduced liver metastasis by

45% when combined with

chemotherapy.

[11]

Cholangiocarcinoma Mouse

Models

Restrained tumor growth and

improved survival in

combination with

chemotherapy. Reduced

fibroinflammatory reaction.

[2]

Clinical Development and Data
SNT-5505 has undergone Phase 1 and is currently in Phase 2 clinical trials for myelofibrosis.

Phase 1 Studies
Phase 1 trials in healthy volunteers and myelofibrosis patients established the safety,

tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of SNT-5505.[4][7] The drug

was well-tolerated and demonstrated excellent target engagement, with doses of 200 mg twice

daily (BID) achieving over 90% inhibition of plasma LOX and LOXL2 at trough concentrations.

[8][12]

Phase 2 Study in Myelofibrosis (MF-101 Trial)
An ongoing Phase 2 open-label study is evaluating SNT-5505 in combination with the JAK

inhibitor ruxolitinib for the treatment of myelofibrosis. Interim data has been positive, suggesting

SNT-5505 has the potential to be a breakthrough therapy.[1][11]
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Table 2: Interim Efficacy Data from Phase 2 MF-101 Trial of SNT-5505 in Combination with

Ruxolitinib

Efficacy
Endpoint

Week 12 Week 24 Week 38 Week 52 Reference

Total

Symptom

Score

(TSS50)

Achievement

46% (6/13

evaluable

patients)

73% (8/11

evaluable

patients)

80% (4/5

evaluable

patients)

- [1][11][13]

Mean TSS

Reduction

from Baseline

- - -56% (n=8) -63% (n=5) [13]

Spleen

Volume

Reduction

(SVR) ≥ 25%

30% (3/10

evaluable

patients)

44% (4/9

evaluable

patients)

- - [1][11][13]

Spleen

Volume

Reduction

(SVR) ≥ 35%

20% (2/10

evaluable

patients)

- - - [1][11]

Data is from interim analyses and the number of evaluable patients varies at each time point.

The safety profile of SNT-5505 in combination with ruxolitinib has been favorable, with no

treatment-related serious adverse events attributed to SNT-5505 in the interim analyses.[1][11]

[13]
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Figure 2: SNT-5505 Clinical Development Pathway.

Experimental Protocols
Detailed, step-by-step experimental protocols for the characterization of SNT-5505 are largely

proprietary. However, based on published literature, the following methodologies were

employed.

Lysyl Oxidase Activity Assays
The inhibitory activity of SNT-5505 on the LOX family of enzymes was likely determined using

an Amplex Red oxidation assay.[5] This assay measures the hydrogen peroxide generated

during the enzymatic reaction. Recombinant human LOX family enzymes would be incubated

with a substrate in the presence of varying concentrations of SNT-5505. The resulting

fluorescence, proportional to enzyme activity, would be measured to determine the IC50

values. For in vivo target engagement, plasma samples from treated animals or humans would

be assayed for LOX and LOXL2 activity.[8][12]

Animal Models of Disease
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Bleomycin-Induced Lung Fibrosis: Mice are treated with bleomycin to induce lung fibrosis.

SNT-5505 is then administered orally. Efficacy is assessed by measuring lung collagen

content, histological analysis of lung tissue, and analysis of collagen/elastin cross-links.[1][9]

Systemic Sclerosis Skin Mouse Model: Fibrosis is induced in the skin of mice. The effect of

orally administered SNT-5505 is evaluated by measuring dermal thickness and the

expression of fibrotic markers like α-smooth muscle actin.[1][9]

Myelofibrosis Mouse Models: Genetically engineered mouse models that spontaneously

develop myelofibrosis (e.g., GATA1low or JAK2V617F mice) are used. SNT-5505 is

administered, and the primary endpoints are bone marrow fibrosis and megakaryocyte

count.[10]

Orthotopic and Autochthonous Mouse Models of Cancer: Human cancer cells are implanted

into the corresponding organ of immunodeficient mice (orthotopic), or genetically engineered

mice that develop cancer spontaneously (autochthonous) are used. SNT-5505 is

administered in combination with chemotherapy, and outcomes such as tumor growth,

metastasis, and survival are measured.[2][11]

Clinical Trial Protocol (MF-101, Combination Cohort)
Study Design: An open-label Phase 2 study in patients with intermediate-2 or high-risk

myelofibrosis who have a suboptimal response to ruxolitinib.

Intervention: SNT-5505 administered orally at a dose of 200 mg twice daily in combination

with a stable dose of ruxolitinib.

Primary Endpoints: Safety and tolerability.

Secondary Endpoints: Efficacy measures including Total Symptom Score (TSS) and Spleen

Volume Reduction (SVR).

Duration: Patients are treated for up to 52 weeks.[1][11]

Conclusion
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SNT-5505 (amsulostat) is a promising, first-in-class pan-lysyl oxidase inhibitor with a novel

mechanism of action that directly targets the fibrotic processes underlying myelofibrosis and

other diseases. Preclinical studies have robustly demonstrated its anti-fibrotic and anti-cancer

potential, and ongoing clinical trials in myelofibrosis have shown encouraging safety and

efficacy data. The ability of SNT-5505 to be combined with existing therapies like JAK inhibitors

positions it as a potentially transformative treatment for patients with a high unmet medical

need. Further clinical development will be crucial in fully defining the therapeutic role of this

innovative agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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